molecular formula C13H14FN3O B14913115 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide

1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B14913115
M. Wt: 247.27 g/mol
InChI Key: ULUBUCYVLARITI-UHFFFAOYSA-N
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Description

1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group at the 4-position and a 2-cyano-3-fluorophenyl moiety at the 1-position. This structure places it within a broader class of piperidine carboxamide derivatives, which are of significant interest in medicinal chemistry due to their modularity in targeting diverse biological pathways.

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

1-(2-cyano-3-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C13H14FN3O/c14-11-2-1-3-12(10(11)8-15)17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-7H2,(H2,16,18)

InChI Key

ULUBUCYVLARITI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C(=CC=C2)F)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Research

Piperidine-4-carboxamide derivatives are extensively studied for antiviral activity. For example:

  • 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide (C₂₉H₄₄ClN₄O₂): This compound, synthesized via oxazole ring formation, showed 57% yield and >99.8% purity. It targets hepatitis C virus (HCV) entry inhibition, with structural emphasis on the oxazole-methylphenyl group enhancing target binding .
  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide : This derivative demonstrated activity against SARS-CoV-2, attributed to the naphthalenyl ethyl group improving hydrophobic interactions with viral proteases .

Key Structural Differences :

  • The target compound’s 2-cyano-3-fluorophenyl group replaces the oxazole or naphthalene moieties, likely altering electronic properties and binding affinity.
Anti-Obesity and CNS-Targeting Derivatives
  • Otenabant Hydrochloride (C₂₅H₂₅Cl₂N₇O·HCl): A piperidine-4-carboxamide derivative with dual chlorophenyl and purine substituents. It acts as a cannabinoid receptor antagonist for obesity treatment. The ethylamino group at the 4-position is critical for receptor selectivity .
  • 1-[3-(2-Chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide (Mornidine): Features a phenothiazine-propyl chain, enabling dopamine receptor modulation for antiemetic applications .

Comparison :

  • The target compound lacks the extended aromatic systems (phenothiazine, purine) seen in these derivatives, suggesting divergent pharmacological targets.
  • The cyano group may enhance metabolic stability compared to halogenated analogs.
Carboxylic Acid vs. Carboxamide Derivatives
  • 1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid (C₁₆H₁₆FN₃O₂): Replaces the carboxamide with a carboxylic acid, altering ionization state and bioavailability. This compound is discontinued, likely due to poor pharmacokinetics .

Functional Group Impact :

  • Carboxamide derivatives generally exhibit improved membrane permeability over carboxylic acids due to reduced polarity.

Data Tables

Table 2: Pharmacological Profiles
Compound Class Target Receptor/Pathway Bioactivity Insight
Piperidine-4-carboxamides Viral entry proteins Bulky substituents (oxazole) enhance potency
Piperidine-4-carboxamides Cannabinoid receptors Chlorophenyl groups improve selectivity
Piperidine-4-carboxamides Dopamine receptors Phenothiazine chain enables CNS penetration

Biological Activity

1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano and fluorophenyl group, which contributes to its biological activity. The structural formula can be represented as follows:

C13H12FN3O\text{C}_{13}\text{H}_{12}\text{F}\text{N}_{3}\text{O}

Research indicates that compounds similar to this compound often interact with multiple biological targets, including:

  • Inhibition of Enzymes : Compounds in this class may inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which are associated with pain relief and anti-inflammatory effects .
  • Anticancer Activity : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, enhancing the efficacy of chemotherapeutic agents .

Cytotoxicity Assays

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated significant cytotoxicity, with an IC50 value in the low micromolar range. For example, in A-549 lung cancer cells, the compound demonstrated an IC50 of approximately 5 μM, leading to a substantial increase in apoptotic cell populations .

Antimicrobial Activity

In vitro antimicrobial evaluations showed that related compounds exhibited activity against several bacterial strains. Minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. Although specific data for this compound is limited, its structural analogs suggest potential antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity is influenced by the substitution patterns on the piperidine ring and the phenyl groups. Variations in these groups can lead to changes in potency and selectivity for specific biological targets. For instance:

  • Fluorine Substitution : The presence of fluorine atoms has been shown to enhance lipophilicity, potentially improving cellular uptake and bioavailability.
  • Cyano Group : This group may play a critical role in modulating the compound's interaction with target enzymes or receptors.

Case Studies

A notable case study involved the use of a related compound in combination therapy for cancer treatment. The combination of this compound with doxorubicin resulted in a synergistic effect, significantly enhancing the cytotoxicity against resistant cancer cell lines .

Q & A

Q. Table 1: Key Characterization Data

TechniqueApplication ExampleReference
13C^{13}\text{C} NMRAssign carbonyl (C=O) and cyano (CN) signals
HPLCPurity assessment (e.g., 99% in DCM/NaOH)
X-ray DiffractionBond length/angle analysis for stereochemistry

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways:

  • Reaction Path Search: Use software like Gaussian or ORCA to model intermediates and transition states, reducing trial-and-error approaches .
  • Solvent Screening: Predict solvent effects via COSMO-RS simulations to enhance yield, as shown in piperidine amide syntheses .
  • Machine Learning (ML): Train models on existing reaction datasets (e.g., PubChem) to recommend optimal catalysts or temperatures .

Example Workflow:

Simulate nucleophilic substitution at the fluorophenyl group using DFT.

Validate predictions via small-scale experiments (e.g., varying base strength).

Refine computational models iteratively with experimental feedback .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure to cyano and fluorophenyl groups .
  • Emergency Response: Immediate decontamination for spills (e.g., neutralization with NaHCO3_3 for acidic byproducts) .
  • Waste Disposal: Segregate halogenated waste (fluorine/chlorine byproducts) per EPA guidelines .

Advanced: How should researchers address contradictory bioactivity data across assays?

Answer:

  • Assay Validation: Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Data Triangulation: Apply statistical tools (e.g., PCA) to identify assay-specific variables (e.g., buffer pH, solvent polarity) .
  • Theoretical Alignment: Reconcile discrepancies with molecular dynamics simulations (e.g., ligand-receptor binding under varying conditions) .

Q. Table 2: Common Data Contradiction Sources

SourceMitigation StrategyReference
Solvent EffectsStandardize DMSO concentration (<1% v/v)
Protein BatchUse recombinant proteins with QC certificates

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Temperature: Store at -20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group .
  • Light Sensitivity: Protect from UV light in amber glass vials to avoid cyano group degradation .

Advanced: How can metabolic stability be predicted preclinically?

Answer:

  • In Silico Tools: Use ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., piperidine ring oxidation) .
  • In Vitro Models: Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification .

Key Parameters:

  • Metabolic half-life (t1/2_{1/2}) in microsomes.
  • Identification of primary metabolites via fragmentation patterns .

Basic: What synthetic routes are feasible for introducing the 3-fluorophenyl moiety?

Answer:

  • Nucleophilic Aromatic Substitution: React 2-cyano-3-fluorophenyl halides with piperidine-4-carboxamide under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Buchwald-Hartwig Coupling: Use palladium catalysts to couple aryl halides with piperidine amines, though cyano groups may require protecting strategies .

Advanced: What strategies enhance enantiomeric purity in asymmetric synthesis?

Answer:

  • Chiral Auxiliaries: Employ (S)- or (R)-proline derivatives to direct stereochemistry during piperidine ring formation .
  • Kinetic Resolution: Use lipase enzymes (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

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